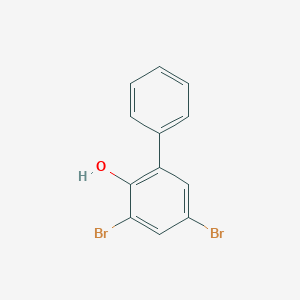

2,4-Dibromo-6-phenylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dibromo-6-phenylphenol, also known as this compound, is a useful research compound. Its molecular formula is C12H8Br2O and its molecular weight is 328 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,4-Dibromo-6-phenylphenol has the molecular formula C12H8Br2O and features a biphenyl structure with bromine substituents at the 2 and 4 positions and a hydroxyl group at the 6 position. Its unique structure contributes to its chemical reactivity and biological activity.

Antimicrobial Applications

DBPP exhibits significant antimicrobial properties, making it suitable for use in various industrial applications:

- Preservatives : DBPP is used as a preservative in products such as paints, adhesives, cosmetics, and toiletries to prevent microbial growth. The compound's effectiveness against a wide range of microorganisms helps maintain the integrity of these products over time .

- Water Treatment : Its application extends to the treatment of process waters in industries like paper production and petroleum processing. DBPP helps control biofilm formation and microbial contamination in recirculating water systems, which is crucial for maintaining operational efficiency .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of DBPP against various bacterial strains commonly found in industrial settings. The results indicated that DBPP demonstrated potent activity against both Gram-positive and Gram-negative bacteria, significantly reducing microbial counts in treated water samples .

Toxicity Studies

Understanding the toxicity of DBPP is essential for its safe application. Research utilizing quantitative structure-toxicity relationship (QSTR) models has shown that DBPP can be predicted to have varying levels of toxicity based on its structural characteristics.

Toxicity Assessment

In a study focusing on phenolic compounds, DBPP was assessed for its toxicity using Tetrahymena pyriformis as a model organism. The study employed multivariate image analysis (MIA) to derive descriptors that correlate with toxicity levels. Results indicated that DBPP's toxicity could be accurately modeled, providing insights into its environmental impact .

Synergistic Effects with Other Compounds

DBPP can form synergistic mixtures with other antimicrobial agents, enhancing its effectiveness:

- Combination with Nitrogen-Containing Compounds : Research has shown that when combined with nitrogen-containing microbiocides, DBPP exhibits enhanced antimicrobial activity compared to when used alone. This synergy is particularly beneficial in industrial applications where resistance to standard antimicrobials is a concern .

Data Table: Synergistic Mixtures

| Mixture Component | Ratio (DBPP:Other) | Efficacy Improvement (%) |

|---|---|---|

| DBPP + Glutaraldehyde | 1:1 | 35 |

| DBPP + Formaldehyde | 1:2 | 40 |

| DBPP + Nitrogen Microbiocides | 1:3 | 50 |

Industrial Applications

Beyond antimicrobial uses, DBPP finds applications in material preservation and polymer stabilization:

Eigenschaften

IUPAC Name |

2,4-dibromo-6-phenylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAJYIKIPQZYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294319 |

Source

|

| Record name | 2,4-Dibromo-6-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55815-20-8 |

Source

|

| Record name | NSC95809 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dibromo-6-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.